5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
- This compound belongs to the class of pyrazolines, which are heterocyclic chemical compounds.
- Pyrazolines and their derivatives have garnered interest due to their confirmed biological and pharmacological activities .
- The compound’s structure consists of a dioxane ring fused with a pyrazoline ring, containing a 4-bromophenyl group and a 5-chloro-2,2-dimethyl substituent.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its structure, it likely involves cyclization reactions.
- Industrial production methods would require optimization and scale-up, which would involve detailed process development and optimization studies.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
Antioxidant Activity: Given the presence of the dioxane ring, this compound might exhibit antioxidant properties, protecting against oxidative stress.
Biological Studies: Researchers could explore its effects on cellular components, including DNA and proteins.
Neurotoxicity: Investigating its impact on acetylcholinesterase (AchE) activity in the nervous system.
Mechanism of Action
- The compound’s mechanism of action would involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- related pyrazolines and dioxane derivatives could serve as points of comparison.
Properties
Molecular Formula |
C14H12BrClO5 |
---|---|
Molecular Weight |
375.60 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H12BrClO5/c1-13(2)20-11(18)14(16,12(19)21-13)7-10(17)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
TWSAAORAWFLYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(CC(=O)C2=CC=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
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